4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
“4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C19H21FN2O and a molecular weight of 312.38 . It is used in scientific research due to its remarkable properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 . This indicates the presence of a fluorophenyl group, a methylpiperazinomethyl group, and a phenylmethanone group in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Anti-Cancer Properties
4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, as a benzophenone analog, has shown promise in cancer research, particularly in anti-cancer drug development. Studies have demonstrated the angiopreventive and tumor inhibition activities of such benzophenone analogs. For example, certain benzophenone analogs substituted with methyl, chloro, and fluoro groups have been synthesized and evaluated for their cytotoxic and anti-proliferative effects against various cancer cell lines. One such compound exhibited significant tumor inhibition and anti-angiogenic effects, suggesting potential efficacy in cancer treatment (Mohammed & Khanum, 2018).
Photochemical and Photoelectrochemical Applications
Benzophenone derivatives, including those with fluorine substituents, are also of interest in photochemical and photoelectrochemical studies. Their behavior under light irradiation and electrochemical conditions has been explored, offering insights into reaction mechanisms that may have implications in various fields, such as materials science and photodynamic therapy (Leslie, Compton, & Silk, 1997).
Alzheimer's Disease Research
In the context of Alzheimer's disease, fluorinated benzophenone derivatives have been investigated as potential therapeutic agents. By modifying the structure of fluorinated benzophenones, researchers have aimed to develop compounds that counteract β-secretase (BACE-1) and acetylcholinesterase (AChE) and reduce intracellular ROS formation, which is significant in Alzheimer's pathology. Some derivatives have shown promising results in this regard (Belluti et al., 2014).
Material Science and Engineering
In material science and engineering, benzophenone derivatives, including fluorinated variants, have been utilized in the synthesis of novel materials. For instance, they have been employed in the development of multiblock copolymers and other polymeric materials with specific properties like proton conductivity, which are relevant in applications like fuel cell technology (Ghassemi, Ndip, & McGrath, 2004).
properties
IUPAC Name |
(4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSFVRTFZYAJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642973 |
Source
|
Record name | (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898783-67-0 |
Source
|
Record name | Methanone, (4-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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